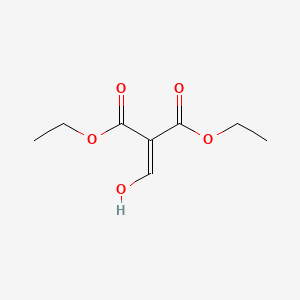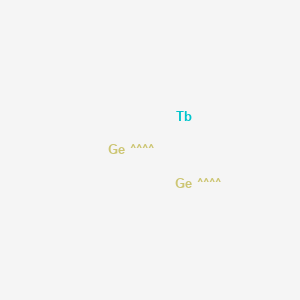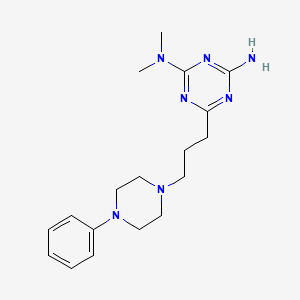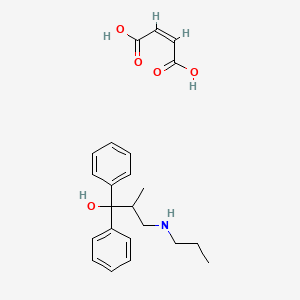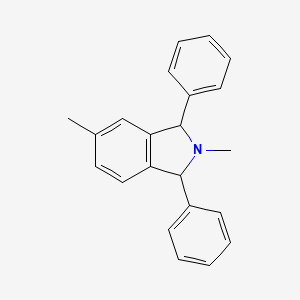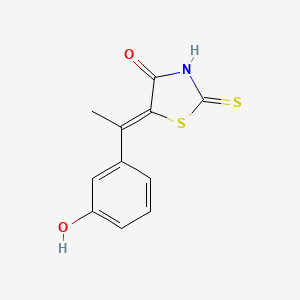
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting rhodanine with an appropriate aldehyde in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa) . The reaction can be facilitated using microwave dielectric heating, which enhances the reaction rate and yields . The synthetic route can be summarized as follows:
Reactants: Rhodanine and alpha-Methyl-3-hydroxybenzaldehyde.
Catalyst/Base: Piperidine, TEA, or AcONa.
Conditions: Microwave dielectric heating.
Chemical Reactions Analysis
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine undergoes various chemical reactions, including:
Scientific Research Applications
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interfere with cellular processes by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine can be compared with other rhodanine derivatives, such as:
5-(3-Hydroxybenzylidene)rhodanine: Similar structure but lacks the alpha-methyl group.
5-(4-Chloro-3-hydroxybenzylidene)rhodanine: Contains a chloro substituent instead of a methyl group.
5-(4,5-Dihalogeno-pyrrol-2-yl)carbamoyl rhodanine: Features a pyrrole ring with halogen substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21147-57-9 |
|---|---|
Molecular Formula |
C11H9NO2S2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
(5Z)-5-[1-(3-hydroxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-6(7-3-2-4-8(13)5-7)9-10(14)12-11(15)16-9/h2-5,13H,1H3,(H,12,14,15)/b9-6- |
InChI Key |
ZCPCMWDOKOEAKZ-TWGQIWQCSA-N |
Isomeric SMILES |
C/C(=C/1\C(=O)NC(=S)S1)/C2=CC(=CC=C2)O |
Canonical SMILES |
CC(=C1C(=O)NC(=S)S1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



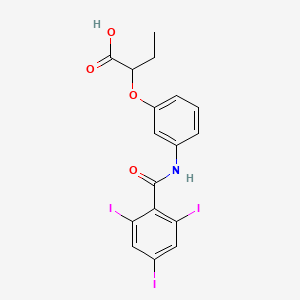
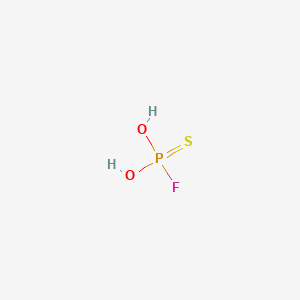
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)

